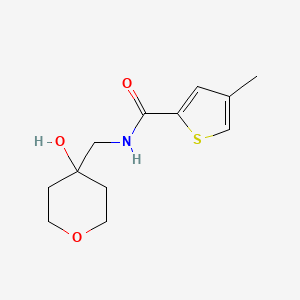

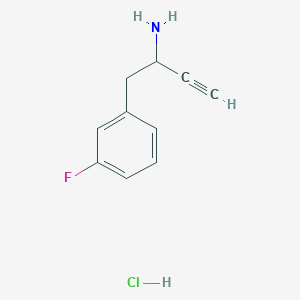

![molecular formula C21H23N3O B2580450 (2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034421-61-7](/img/structure/B2580450.png)

(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

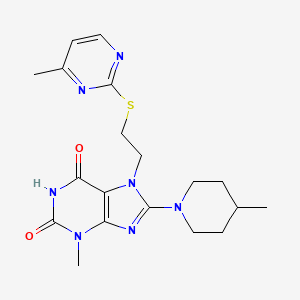

The compound “(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are important synthons in the development of new drugs .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring as one of its core structures. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

- Antimicrobial and Antioxidant Properties : A study by Bassyouni et al. (2012) explored the synthesis and evaluation of various compounds, including those related to (2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone, demonstrating significant antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents (Bassyouni et al., 2012).

Spectral Characteristics and Charge Transfer

- Spectral Analysis and Charge Transfer Emission : A study by Mishra et al. (2013) investigated the spectral characteristics and charge transfer emission of N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, closely related to the query compound. This study contributes to understanding the properties of these compounds in different solvents, which can be valuable for applications in materials science and photophysics (Mishra et al., 2013).

Tubulin Polymerization Inhibitors in Cancer Therapy

- Cancer Therapy Research : Research by Mullagiri et al. (2018) involved synthesizing and evaluating compounds related to this compound for their antiproliferative activity against human cancer cell lines. This indicates potential applications in developing new cancer therapies, particularly as tubulin polymerization inhibitors (Mullagiri et al., 2018).

Luminescence Sensing

- Luminescence Sensing : Shi et al. (2015) studied lanthanide(III)-organic frameworks incorporating a dimethylphenyl imidazole dicarboxylate-based compound, showing selective sensitivity to benzaldehyde-based derivatives. This research points to the potential of these compounds in fluorescence sensing applications (Shi et al., 2015).

Photochemistry and Photoprotection

- Photoprotection in Organic Synthesis : Zabadal et al. (2001) conducted research on 2,5-dimethylphenacyl esters, related to the query compound, investigating their application as photoprotective groups in organic synthesis. This study offers insights into the use of these compounds in photochemistry and the development of 'caged compounds' (Zabadal et al., 2001).

Chemical Synthesis and Characterization

- Facile Chemical Synthesis : Research by Mabkhot et al. (2010) focused on the synthesis of compounds incorporating the thieno[2,3-b]-thiophene moiety, closely related to the query compound. Their work emphasizes the versatility and accessibility of such compounds in chemical synthesis (Mabkhot et al., 2010).

Organic Electronics and Polymer Science

- Polyimides in Electronics : Ghaemy and Alizadeh (2009) synthesized polyimides from an unsymmetrical diamine containing an imidazole pendent group, akin to the query compound. Their findings are relevant to the development of materials for organic electronics and polymer science (Ghaemy & Alizadeh, 2009).

Catalysis and Green Chemistry

- Green Chemistry and Catalysis : Martins et al. (2016) synthesized a sulfonated Schiff base dimethyltin(IV) coordination polymer, highlighting its application as a catalyst in solvent-free conditions. This research contributes to the field of green chemistry and sustainable catalysis (Martins et al., 2016).

Wirkmechanismus

Target of action

Pyrrolidine and imidazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure of the compound .

Mode of action

The mode of action of these compounds would also depend on their specific structure and the target they interact with. Generally, they can bind to their target and modulate its activity .

Biochemical pathways

Pyrrolidine and imidazole derivatives can affect various biochemical pathways depending on their target. For example, some imidazole derivatives are known to have antibacterial, antifungal, and antiviral properties .

Pharmacokinetics

The ADME properties of these compounds would depend on their specific structure. Generally, heterocyclic compounds like pyrrolidines and imidazoles are well absorbed and distributed in the body .

Result of action

The molecular and cellular effects of these compounds would depend on their specific target and mode of action. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Eigenschaften

IUPAC Name |

(2,5-dimethylphenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-14-8-9-15(2)18(12-14)21(25)23-11-10-17(13-23)24-16(3)22-19-6-4-5-7-20(19)24/h4-9,12,17H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEILAVLWPWVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

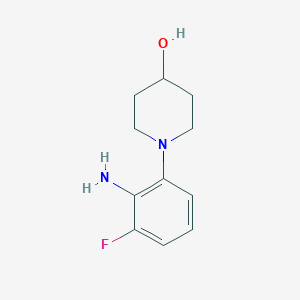

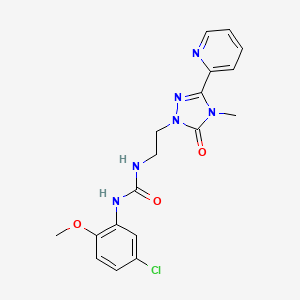

![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2580370.png)

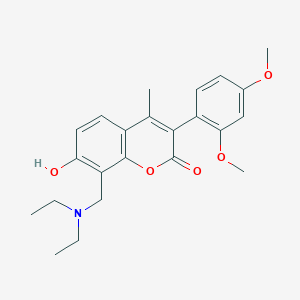

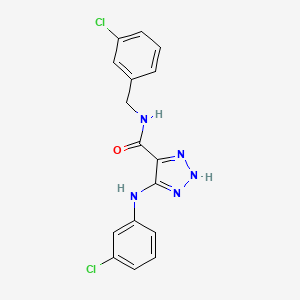

![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)

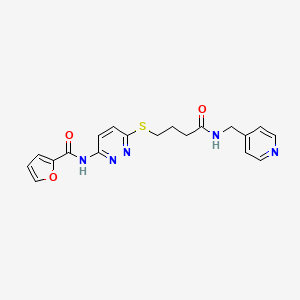

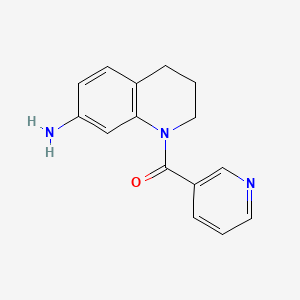

![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)